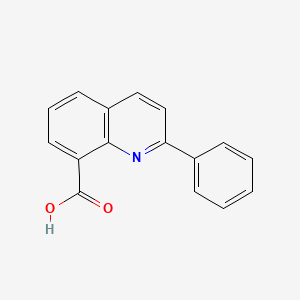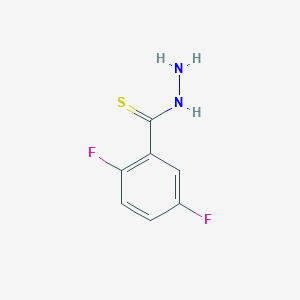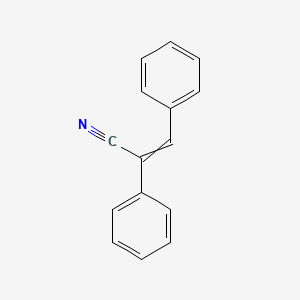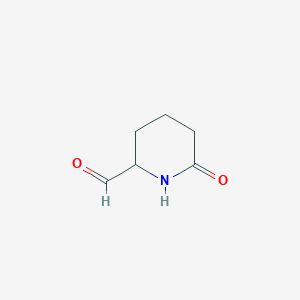
2-Pyridone-6-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridone-6-carboxaldehyde is a heterocyclic organic compound with a molecular formula of C6H9NO2. It features a piperidine ring with an oxo group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridone-6-carboxaldehyde typically involves the oxidation of piperidine derivatives. One common method is the oxidation of 2-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridone-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 6-Oxo-piperidine-2-carboxylic acid.
Reduction: 6-Hydroxy-piperidine-2-carbaldehyde.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridone-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridone-6-carboxaldehyde involves its interaction with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent adducts with active site residues.
Receptors: It may interact with receptor proteins through non-covalent interactions, modulating their activity.
Signaling Pathways: The compound can affect cellular signaling pathways by altering the activity of key enzymes and receptors.
Comparaison Avec Des Composés Similaires
2-Pyridone-6-carboxaldehyde can be compared with other similar compounds, such as:
Piperidine-2-carbaldehyde: Lacks the oxo group, resulting in different reactivity and biological activity.
6-Hydroxy-piperidine-2-carbaldehyde: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and applications.
2,6-Dioxopiperidine:
Uniqueness: The presence of both an oxo and an aldehyde group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
6-oxopiperidine-2-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9) |
Clé InChI |
LXDWONXTGDWNLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC(=O)C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
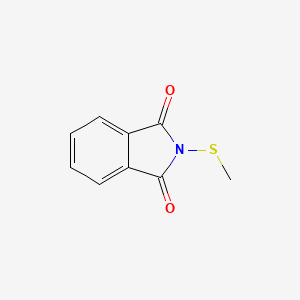
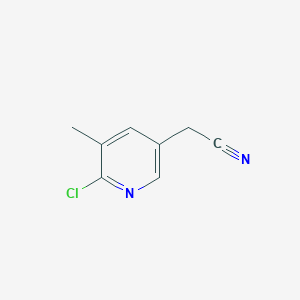
![Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate](/img/structure/B8777711.png)
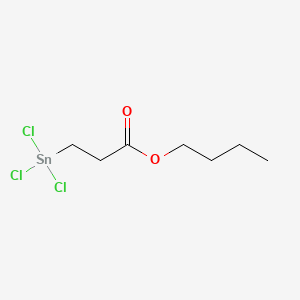
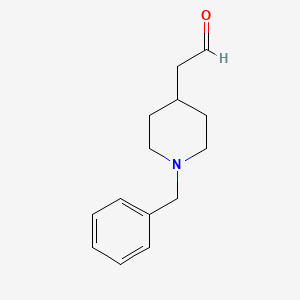
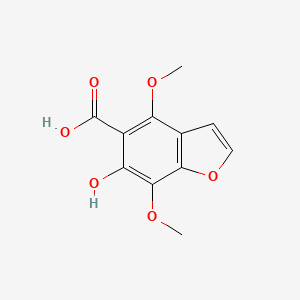
![1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-](/img/structure/B8777756.png)
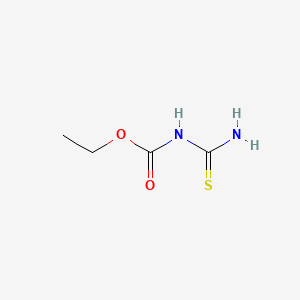
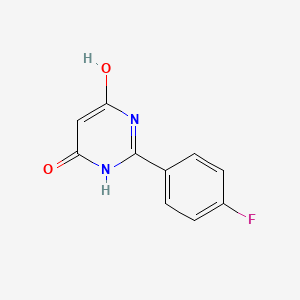
![4-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B8777771.png)
